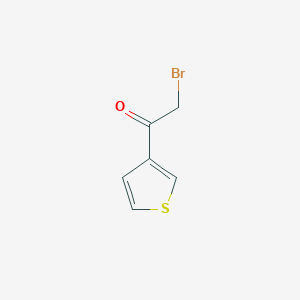

2-Bromo-1-(3-thienyl)-1-ethanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-1-(3-thienyl)-1-ethanone often involves condensation reactions followed by bromination. For example, α-Bromo chalcones containing a 2-thiene ring are prepared through the condensation of 1-(thien-3-yl)ethanone with aromatic aldehydes, followed by bromination. This method demonstrates a general approach to synthesizing brominated compounds with thiophene rings, which can be adapted for 2-Bromo-1-(3-thienyl)-1-ethanone (Budak & Ceylan, 2009).

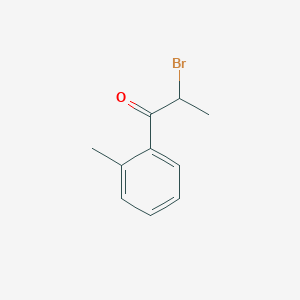

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-1-(3-thienyl)-1-ethanone has been elucidated using various spectroscopic techniques. For instance, the crystal structures of bromophenyl ethanones reveal hydrogen bonding patterns that are crucial for understanding the molecular geometry and intermolecular interactions of 2-Bromo-1-(3-thienyl)-1-ethanone. These studies help in predicting the reactivity and stability of the compound (Balderson et al., 2007).

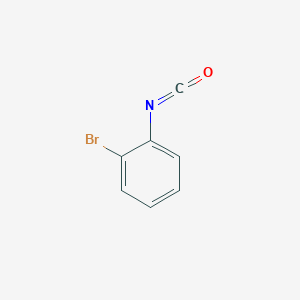

Chemical Reactions and Properties

Chemical reactions involving 2-Bromo-1-(3-thienyl)-1-ethanone and its analogs include halogen exchange, nucleophilic substitution, and interactions with amines. These reactions are useful for further functionalization and derivatization of the compound. For example, the interaction with amines can lead to the formation of azolo[a]pyridinium derivatives, showcasing the compound's versatility in synthesis (Potikha et al., 2010).

Applications De Recherche Scientifique

Electropolymerization

- Scientific Field : Chemistry

- Application Summary : 2-Bromo-1-(3-thienyl)-1-ethanone is used in the synthesis of 2,2’-bipyridine ligands functionalized with a 3-thienyl moiety. These compounds are of interest as monomeric units for electropolymerization .

- Methods of Application : The first step in the synthesis of 2,2’-bipyridine 1 with the directly bearing 3-thienyl fragment is the heterocyclization of 2-bromo-1-(thiophen-3-yl)ethanone 2 with two equivalents of picolinic acid hydrazide .

- Results or Outcomes : The subsequent aza-Diels–Alder reaction of intermediate triazine 3 with 2,5-norbornadiene afforded the C5-thiophene-substituted target 2,2’-bipyridine 1 .

Synthesis of Thieno[2,3-b]-Thiophene Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : 2-Bromo-1-(3-thienyl)-1-ethanone is used in the synthesis of new thieno[2,3-b]-thiophene derivatives .

- Methods of Application : The reaction involves stirring 2-bromo-1-(3-thienyl)-1-ethanone with sodium hydride and carbon disulfide followed by methyl iodide .

- Results or Outcomes : The reaction resulted in the formation of bis-heterocycles derivatives .

Synthesis of 1,3,2-Diazaborolyl-Functionalized Thiophenes

- Scientific Field : Organoboron Chemistry

- Application Summary : 2-Bromo-1-(3-thienyl)-1-ethanone is used in the synthesis of 1,3,2-diazaborolyl-functionalized thiophenes .

- Methods of Application : The reaction involves the reaction of 2-bromo-1,3-diethyl-1,3,2-benzodiazaborole with equimolar amounts of thienyl lithium .

- Results or Outcomes : The reaction led to the generation of benzodiazaboroles which are functionalized at the boron atom by a 2-thienyl unit .

Synthesis of 2,2’-Bipyridines

- Scientific Field : Chemistry

- Application Summary : 2-Bromo-1-(3-thienyl)-1-ethanone is used in the synthesis of new 2,2’-bipyridine ligands functionalized with a 3-thienyl moiety. These compounds are of interest as monomeric units for electropolymerization .

- Methods of Application : The first step in the synthesis of 2,2’-bipyridine 1 with the directly bearing 3-thienyl fragment is the heterocyclization of 2-bromo-1-(thiophen-3-yl)ethanone 2 with two equivalents of picolinic acid hydrazide .

- Results or Outcomes : The subsequent aza-Diels–Alder reaction of intermediate triazine 3 with 2,5-norbornadiene afforded the C5-thiophene-substituted target 2,2’-bipyridine 1 .

Synthesis of 1,3,2-Diazaborolyl-Functionalized Thiophenes

- Scientific Field : Organoboron Chemistry

- Application Summary : 2-Bromo-1-(3-thienyl)-1-ethanone is used in the synthesis of 1,3,2-diazaborolyl-functionalized thiophenes .

- Methods of Application : The reaction involves the reaction of 2-bromo-1,3-diethyl-1,3,2-benzodiazaborole with equimolar amounts of thienyl lithium .

- Results or Outcomes : The reaction led to the generation of benzodiazaboroles which are functionalized at the boron atom by a 2-thienyl unit .

Preparation of Water Soluble Polythiophenes

- Scientific Field : Polymer Chemistry

- Application Summary : 2-Bromo-1-(3-thienyl)-1-ethanone is used in the synthesis of water soluble polythiophenes .

- Methods of Application : The synthesis involves the treatment of 3-methoxythiophene with 2-bromo-1-propanol in the presence of NaHSO4 .

- Results or Outcomes : The amine-functionalized thiophene monomer was polymerized with FeCl3 to produce a water soluble cationic polythiophene derivative .

Synthesis of 2,2’-Bipyridines

- Scientific Field : Chemistry

- Application Summary : 2-Bromo-1-(3-thienyl)-1-ethanone is used in the synthesis of new 2,2’-bipyridine ligands functionalized with a 3-thienyl moiety. These compounds are of interest as monomeric units for electropolymerization .

- Methods of Application : The first step in the synthesis of 2,2’-bipyridine 1 with the directly bearing 3-thienyl fragment is the heterocyclization of 2-bromo-1-(thiophen-3-yl)ethanone 2 with two equivalents of picolinic acid hydrazide .

- Results or Outcomes : The subsequent aza-Diels–Alder reaction of intermediate triazine 3 with 2,5-norbornadiene afforded the C5-thiophene-substituted target 2,2’-bipyridine 1 .

Synthesis of 1,3,2-Diazaborolyl-Functionalized Thiophenes

- Scientific Field : Organoboron Chemistry

- Application Summary : 2-Bromo-1-(3-thienyl)-1-ethanone is used in the synthesis of 1,3,2-diazaborolyl-functionalized thiophenes .

- Methods of Application : The reaction involves the reaction of 2-bromo-1,3-diethyl-1,3,2-benzodiazaborole with equimolar amounts of thienyl lithium .

- Results or Outcomes : The reaction led to the generation of benzodiazaboroles which are functionalized at the boron atom by a 2-thienyl unit .

Preparation of Water Soluble Polythiophenes

- Scientific Field : Polymer Chemistry

- Application Summary : 2-Bromo-1-(3-thienyl)-1-ethanone is used in the synthesis of water soluble polythiophenes .

- Methods of Application : The synthesis involves the treatment of 3-methoxythiophene with 2-bromo-1-propanol in the presence of NaHSO4 .

- Results or Outcomes : The amine-functionalized thiophene monomer was polymerized with FeCl3 to produce a water soluble cationic polythiophene derivative .

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-1-thiophen-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEJYUFJFSPCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380029 | |

| Record name | 2-Bromo-1-(3-thienyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(3-thienyl)-1-ethanone | |

CAS RN |

1468-82-2 | |

| Record name | 2-Bromo-1-(3-thienyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(thiophen-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

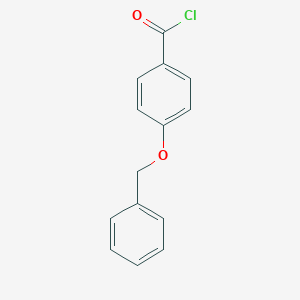

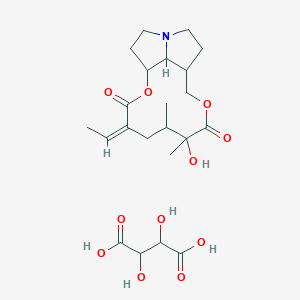

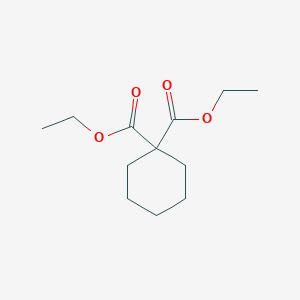

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.